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Compound of Interest

Compound Name: (2R,3S)-E1R

Cat. No.: B15618572 Get Quote

Disclaimer: The identifier "(2R,3S)-E1R" does not correspond to a recognized chemical

compound in standard chemical databases. Therefore, providing specific spectroscopic data for

this unknown substance is not possible. This guide has been created to fulfill the user's request

for a technical whitepaper by using a representative molecule with the same stereochemical

configuration: (2R,3S)-2-Amino-3-hydroxybutanoic acid, a stereoisomer of the amino acid

Threonine. The data and protocols presented herein are illustrative of the type of information

and structure required for a comprehensive spectroscopic analysis.

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for (2R,3S)-2-Amino-3-hydroxybutanoic acid. It

is intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (2R,3S)-2-Amino-3-

hydroxybutanoic acid.

Table 1: ¹H NMR Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15618572?utm_src=pdf-interest
https://www.benchchem.com/product/b15618572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~3.58 d ~4.8 H-2 (α-proton)

~4.25 dq ~4.8, ~6.5 H-3 (β-proton)

~1.30 d ~6.5 H-4 (γ-methyl protons)

Note: Chemical shifts of exchangeable protons (-NH₂ and -OH) can vary significantly

depending on the solvent, concentration, and temperature and are often observed as broad

signals.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Assignment

~172.5 C-1 (Carboxyl)

~67.0 C-3 (β-carbon)

~59.5 C-2 (α-carbon)

~20.0 C-4 (γ-methyl)

Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3400-2500 Strong, Broad

O-H stretch (carboxylic acid

and alcohol), N-H stretch

(amine)

~1700 Strong, Sharp C=O stretch (carboxylic acid)

~1600 Medium N-H bend (amine)

~1100 Medium C-O stretch (alcohol)

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

119 Moderate [M]⁺ (Molecular Ion)

74 High [M - COOH]⁺

45 High [COOH]⁺

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR data

acquisition.

Sample Preparation: 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated

solvent (e.g., D₂O or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard

(0 ppm).

¹H NMR Acquisition: Proton NMR spectra were acquired with a 90° pulse angle, a spectral

width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A

total of 16 scans were averaged.

¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded using a proton-decoupled

sequence with a 30° pulse angle, a spectral width of 220 ppm, an acquisition time of 1.5

seconds, and a relaxation delay of 3 seconds. Approximately 1024 scans were averaged to

achieve a sufficient signal-to-noise ratio.

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using standard NMR processing software.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector was used.
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Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance

(ATR) technique. A small amount of the powder was placed directly on the ATR crystal (e.g.,

diamond or germanium), and pressure was applied to ensure good contact.

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was

recorded prior to the sample analysis and subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR

spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: An Electron Ionization Time-of-Flight (EI-TOF) mass spectrometer was

used.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe, which was heated to volatilize the compound.

Ionization: The gaseous molecules were ionized using a standard electron ionization energy

of 70 eV.

Analysis: The resulting ions were accelerated into the time-of-flight analyzer, and their mass-

to-charge ratios (m/z) were determined by their flight time to the detector.

Data Processing: The mass spectrum was generated by plotting the relative abundance of

the detected ions as a function of their m/z values.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis
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[https://www.benchchem.com/product/b15618572#2r-3s-e1r-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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